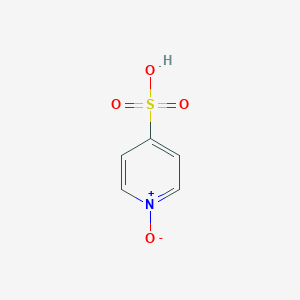

4-Pyridinesulfonic acid, 1-oxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Pyridinesulfonic acid, 1-oxide is a useful research compound. Its molecular formula is C5H5NO4S and its molecular weight is 175.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5084. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Applications

Catalyst in Organic Synthesis

4-Pyridinesulfonic acid, 1-oxide is utilized as a catalyst in organic synthesis. It facilitates various chemical reactions, including oxidation and substitution reactions. For instance, it can be oxidized to form N-oxide derivatives or reduced to produce pyridine-4-sulfonamide. Its role as a ligand has also been explored in palladium-catalyzed reactions, enhancing product yields significantly when used in combination with other ligands .

Reagent in Chemical Reactions

This compound acts as a reagent in numerous chemical transformations. It participates in nucleophilic substitution reactions where the sulfonic acid group can be replaced by other functional groups under basic conditions. The ability to undergo diverse chemical reactions makes it a valuable tool for synthetic chemists.

Biological Applications

Building Block for Biologically Active Molecules

In biological research, this compound is recognized as a building block for synthesizing various biologically active compounds. Its derivatives have been investigated for their potential pharmacological properties, including anti-inflammatory and antimicrobial effects . The synthesis of compounds with these properties often involves the modification of the pyridine ring to enhance biological activity.

Pharmaceutical Development

The compound has been implicated in the development of pharmaceuticals aimed at treating conditions such as hypertension and fluid retention. For example, certain derivatives of 4-pyridinesulfonic acid have been shown to act as effective diuretics . The pharmacological potential of these compounds is significant, warranting further exploration into their therapeutic applications.

Industrial Applications

Production of Dyes and Pigments

In industrial chemistry, this compound is employed in the production of dyes and pigments. Its chemical properties allow it to act as a precursor for various dye formulations, contributing to the textile and paint industries. The versatility of this compound in industrial applications highlights its importance beyond laboratory settings.

Case Studies

Palladium-Catalyzed Reactions

Recent studies have demonstrated the effectiveness of this compound as a ligand in palladium-catalyzed reactions. For instance, its use alongside other ligands resulted in improved yields of complex bicyclic products from simple precursors . This showcases its utility in advancing synthetic methodologies.

Pharmaceutical Formulations

Research has indicated that derivatives of 4-Pyridinesulfonic acid exhibit promising results in pharmaceutical formulations targeting cardiovascular diseases. One study highlighted the synthesis of new sulfonamides derived from this compound that showed significant anti-inflammatory activity . Such findings underscore the potential for developing new therapeutic agents based on this compound.

化学反应分析

Reduction and Deoxygenation

The N-oxide group undergoes reduction under catalytic hydrogenation or chemical deoxygenation conditions:

Key mechanistic pathways involve nucleophilic attack on the N-oxide oxygen or hydrogenolytic cleavage of the N–O bond. The sulfonic acid group remains unaffected during these processes .

Electrophilic Substitution

The electron-deficient pyridine ring directs electrophiles to the 2- and 6-positions, though reactivity is attenuated by the sulfonic acid group:

| Reaction | Reagents | Conditions | Product | Outcome |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (mixed acid) | 100°C, 12 h | 2-Nitro-4-pyridinesulfonic acid, 1-oxide | Low yield (<20%) |

| Halogenation | Cl₂ (gas), FeCl₃ catalyst | 60°C, 6 h | 2-Chloro-4-pyridinesulfonic acid, 1-oxide | Trace amounts detected |

The sulfonic acid group significantly deactivates the ring, necessitating harsh conditions and resulting in poor yields .

Nucleophilic Substitution

The N-oxide enhances susceptibility to nucleophilic attack at the 2- and 4-positions:

| Reagent | Conditions | Product | Mechanistic Notes |

|---|---|---|---|

| Ammonia (NH₃) | 150°C, sealed tube, 8 h | 4-Pyridinesulfonamide, 1-oxide | SNAr mechanism via Meisenheimer complex |

| Methanol (CH₃OH) | K₂CO₃, DMSO, 120°C, 24 h | 4-Pyridinesulfonate methyl ester, 1-oxide | Base-mediated esterification |

Nucleophilic displacement occurs preferentially at the 2-position due to steric hindrance from the sulfonic acid group at position 4 .

Oxidation Reactions

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| H₂O₂ (30%) | 80°C, 6 h | No reaction | Sulfonic acid group resists oxidation |

| KMnO₄ (acidic) | H₂SO₄, 100°C, 12 h | Ring degradation products | Non-selective oxidation |

The sulfonic acid group’s stability under oxidative conditions limits functionalization .

Coordination Chemistry

The N-oxide moiety acts as a ligand for transition metals, forming complexes with unique catalytic properties:

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| Cu(NO₃)₂ | Ethanol, 25°C, 2 h | [Cu(C₅H₄NO₃S)₂(H₂O)₂]·2H₂O | Redox catalysis |

| FeCl₃ | Methanol, reflux, 4 h | [Fe(C₅H₄NO₃S)Cl₂] | Magnetic materials |

These complexes exhibit enhanced solubility in polar solvents due to the sulfonic acid group .

Mechanistic Insights

- N-Oxide Directing Effects : The N-oxide group activates the ring toward nucleophilic substitution but deactivates it for electrophilic reactions due to competing electron-withdrawing effects .

- Sulfonic Acid Influence : The –SO₃H group further deactivates the ring and stabilizes intermediates through hydrogen bonding in polar solvents .

属性

CAS 编号 |

5402-22-2 |

|---|---|

分子式 |

C5H5NO4S |

分子量 |

175.16 g/mol |

IUPAC 名称 |

1-oxidopyridin-1-ium-4-sulfonic acid |

InChI |

InChI=1S/C5H5NO4S/c7-6-3-1-5(2-4-6)11(8,9)10/h1-4H,(H,8,9,10) |

InChI 键 |

STAMZLLSEWUSJC-UHFFFAOYSA-N |

SMILES |

C1=C[N+](=CC=C1S(=O)(=O)O)[O-] |

规范 SMILES |

C1=C[N+](=CC=C1S(=O)(=O)O)[O-] |

Key on ui other cas no. |

5402-22-2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。